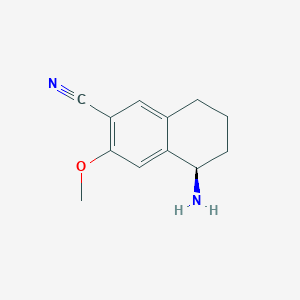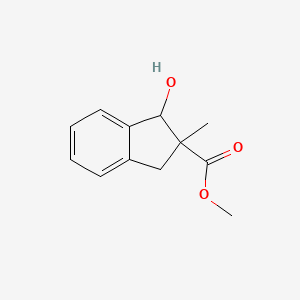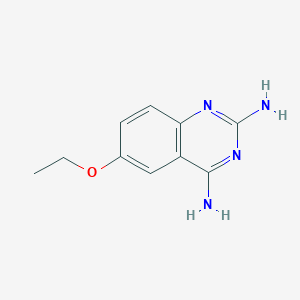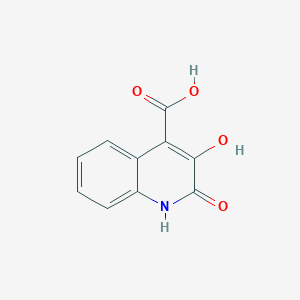
(R)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a chiral organic compound with a complex structure It is characterized by the presence of an amino group, a methoxy group, and a carbonitrile group attached to a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the amino, methoxy, and carbonitrile groups through various chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of starting materials and reagents is crucial to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbonitrile group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.
Medicine
In medicinal chemistry, ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has potential as a lead compound for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and carbonitrile groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
5-Amino-3-methoxy-2-naphthonitrile: A structurally similar compound lacking the tetrahydronaphthalene backbone.
5-Amino-3-methoxy-1,2,3,4-tetrahydronaphthalene: A compound with a similar backbone but lacking the carbonitrile group.
Uniqueness
®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific combination of functional groups and chiral center. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(5R)-5-amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1 |
Clave InChI |
NXBZDGUMVDZVNE-LLVKDONJSA-N |
SMILES isomérico |
COC1=C(C=C2CCC[C@H](C2=C1)N)C#N |
SMILES canónico |
COC1=C(C=C2CCCC(C2=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-](/img/structure/B15069177.png)
![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)


![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)


![6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one](/img/structure/B15069221.png)



